N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide

Descripción

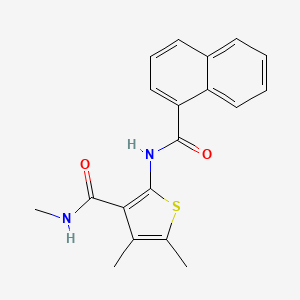

N,4,5-Trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a central thiophene ring substituted with methyl groups at the 4- and 5-positions, an N-methylated carboxamide at position 3, and a naphthalene-1-amido moiety at position 2. Thiophene-3-carboxamide derivatives are notable for their structural versatility, enabling modulation of biological activity through substitutions on the thiophene core and adjacent functional groups.

Propiedades

IUPAC Name |

N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUNQGHOWZXLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the naphthalene and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in JNK Inhibition

Key analogues from the thiophene-3-carboxamide family are compared below:

Compound 1 (4,5-Dimethyl-2-(naphthalen-1-ylacetamido)thiophene-3-carboxamide)

- Structure : Features a 4,5-dimethyl thiophene core with a naphthalen-1-ylacetamido group at position 2.

- Activity : Exhibits JNK1 inhibition with an IC₅₀ of 26.0 μM in kinase assays and displaces pepJIP1 (a JNK-binding peptide) with an IC₅₀ of 15.8 μM .

- Key Insight : Methyl groups at the 4- and 5-positions reduce activity compared to the unsubstituted derivative (Compound 5g, IC₅₀ = 5.4 μM), suggesting steric hindrance or conformational effects .

Compound 5g (Unsubstituted Thiophene-3-carboxamide)

- Structure : Lacks methyl groups at the 4- and 5-positions.

- Activity : Demonstrates superior JNK1 inhibition (IC₅₀ = 5.4 μM), highlighting the critical role of an unsubstituted thiophene core for optimal binding .

N,4,5-Trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide (Target Compound)

- Structure : Adds an N-methyl group to the carboxamide and retains 4,5-dimethyl substitution.

- Hypothesized Activity : Based on SAR trends, the N-methylation may improve metabolic stability but could further reduce JNK1 inhibition compared to Compound 1 due to increased steric bulk. The naphthalene-1-amido group likely enhances hydrophobic interactions with the JNK substrate-binding site .

Compound 3 (Phenyl Ring Replacement)

- Structure : Replaces the thiophene core with a phenyl ring.

- Activity : Shows drastic loss of activity (IC₅₀ > 100 μM), underscoring the necessity of the thiophene moiety for JNK inhibition .

Compound I and II (Antibacterial/Antifungal Thiophene-3-carboxamides)

- Structure: Feature dimethylaminophenyl and methylphenyl substituents instead of naphthalene.

- Activity : Exhibit antibacterial and antifungal properties, demonstrating how substituent variation redirects biological activity away from kinase inhibition .

Compound 2w (Sulfonamide Derivative)

- Structure : Incorporates a sulfonamide group and chloropyridinyl substituents.

Physicochemical and Pharmacokinetic Comparisons

Metabolic Stability

- Target Compound : The N-methyl group may enhance metabolic stability by reducing susceptibility to oxidative demethylation, as inferred from plasma and liver microsome stability assays in similar derivatives .

Solubility and Lipophilicity

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Key Research Findings

Thiophene Core Critical : Replacement with phenyl (Compound 3) or modification of the carboxamide position abolishes JNK inhibition .

Substituent Effects : Methyl groups at the 4- and 5-positions reduce potency but may improve pharmacokinetic properties (e.g., metabolic stability) .

Naphthalene Role : The naphthalene-1-amido group enhances binding via hydrophobic interactions, as seen in Compound 1 .

Actividad Biológica

N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound features a thiophene ring substituted with a naphthalene amide and carboxamide functionalities, which are crucial for its biological activity. The structural formula is represented as follows:

Biological Activity Overview

N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide has been studied for various biological activities including:

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activity.

- Anticancer Potential : Investigated for its effects on cancer cell lines.

- Anti-inflammatory Effects : Shown to reduce inflammation in several models.

Antimicrobial Activity

Recent studies indicate that the compound demonstrates potent antimicrobial effects against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria and fungi are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide could be developed as a therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer effects have been evaluated in vitro against several cancer cell lines, including breast and colon cancer. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

In animal models of inflammation, this compound has been shown to significantly reduce markers of inflammation such as TNF-alpha and IL-6. A study demonstrated that treatment with N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide resulted in a reduction of paw edema by approximately 50% compared to control groups .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted by Dong et al. isolated terthiophenes from Flaveria bidentis, which included derivatives similar to N,4,5-trimethyl-2-(naphthalene-1-amido)thiophene-3-carboxamide. The study highlighted the compound's ability to inhibit protein expression related to energy metabolism in plants, suggesting potential herbicidal applications .

- Clinical Trials for Cancer Treatment : Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in patients with advanced breast cancer. Early results indicate promising outcomes with manageable side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.